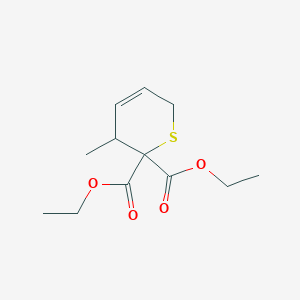
Methyl 10-hydroxyoctadec-8-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-hydroxyoctadec-8-enoate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of 10-hydroxyoctadec-8-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond within its long carbon chain, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 10-hydroxyoctadec-8-enoate can be synthesized through the esterification of 10-hydroxyoctadec-8-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated esters.
Substitution: Various esters depending on the substituent introduced.
科学的研究の応用
Methyl 10-hydroxyoctadec-8-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
作用機序
The mechanism by which methyl 10-hydroxyoctadec-8-enoate exerts its effects involves interactions with cellular membranes and enzymes. The hydroxyl group allows for hydrogen bonding with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate membrane fluidity and enzyme activity, influencing various cellular processes.
類似化合物との比較
- Methyl 3-hydroxyoctadec-9-enoate
- Methyl (8R,9E)-8-hydroxyoctadec-9-enoate
- Methyl 12-hydroxy-9(E)-octadecenoate
Comparison: Methyl 10-hydroxyoctadec-8-enoate is unique due to the position of its hydroxyl group and double bond, which confer distinct chemical reactivity and biological activity. Compared to methyl 3-hydroxyoctadec-9-enoate, it has a different regioselectivity in reactions. Methyl (8R,9E)-8-hydroxyoctadec-9-enoate and methyl 12-hydroxy-9(E)-octadecenoate have variations in the position of the hydroxyl group and double bond, leading to differences in their physical and chemical properties.
特性
CAS番号 |
118745-44-1 |
|---|---|
分子式 |
C19H36O3 |
分子量 |
312.5 g/mol |
IUPAC名 |
methyl 10-hydroxyoctadec-8-enoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h13,16,18,20H,3-12,14-15,17H2,1-2H3 |
InChIキー |
FQJCZMIDEDKWDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C=CCCCCCCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


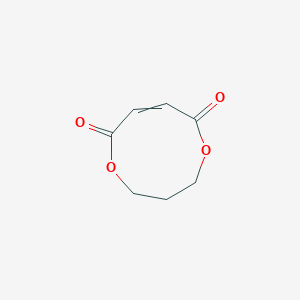

![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
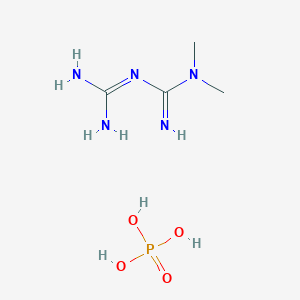
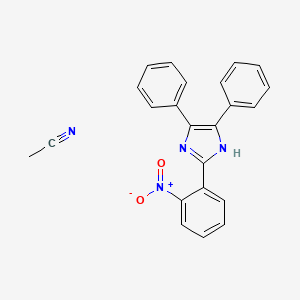
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
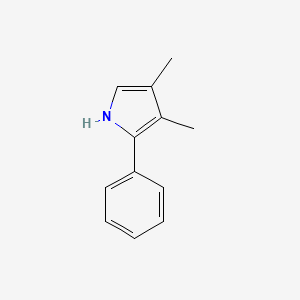
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)


![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)

